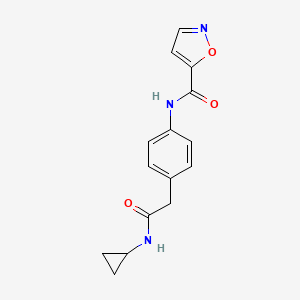

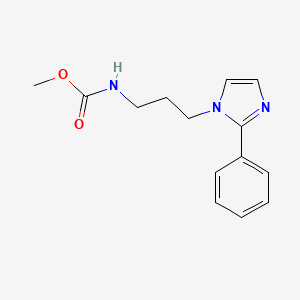

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide” is a compound that has potential applications in various fields of research and industry. It is a derivative of indole-3-isoxazole-5-carboxamide, which has been studied for its anticancer activities .

Synthesis Analysis

The synthesis of indole-3-isoxazole-5-carboxamide derivatives, which are related to the compound , has been reported . The chemical structures of these compounds were characterized using IR, HRMS, 1 H-NMR, and 13 C-NMR spectroscopy and element analysis . A series of these compounds were designed, synthesized, and evaluated for their anticancer activities .Molecular Structure Analysis

The molecular structure of the compound was characterized using various spectroscopic techniques, including IR, HRMS, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis

The compound is part of a series of indole-3-isoxazole-5-carboxamide derivatives that were synthesized and evaluated for their anticancer activities . These compounds were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, 5-Cyclopropyl-3-phenylisoxazole, a related compound, was found to be a yellow solid with a melting point of 42°C .Aplicaciones Científicas De Investigación

Herbicidal Activity

Isoxazole carboxamide derivatives have been synthesized and tested for their herbicidal activity. For example, a study on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against both broadleaf and narrowleaf weeds in greenhouse and field studies. This herbicidal activity was attributed to a combination of substituents on the isoxazole ring, suggesting the potential of isoxazole carboxamide derivatives as agrochemicals (Hamper et al., 1995).

Antitumor Properties

Isoxazole carboxamide derivatives have also been investigated for their antitumor properties. The synthesis and chemistry of imidazotetrazines, another class of compounds that can be related to isoxazole carboxamides, have shown broad-spectrum antitumor activity. Such studies underscore the potential of structurally similar compounds in the development of new anticancer drugs (Stevens et al., 1984).

Biological Activity Spectrum

Research on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a group related to isoxazole carboxamides, has shown a wide spectrum of biological activities. These compounds were tested in vitro against various mycobacterial, bacterial, and fungal strains, and some showed higher activity than standard drugs like isoniazid and ciprofloxacin. This demonstrates the potential of isoxazole carboxamide derivatives in antimicrobial research (Imramovský et al., 2011).

Enzyme Inhibition

Isoxazole carboxamide derivatives have been evaluated for their ability to inhibit human enzymes, such as carbonic anhydrase. A study on benzenesulfonamide-containing isoxazole compounds demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms, highlighting the therapeutic potential of these derivatives in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Mecanismo De Acción

Target of Action

The compound N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide has been studied for its potential as an antidiabetic and anticancer agent . .

Mode of Action

Some studies suggest that similar compounds can cause arrest in the g0/g1 phase in cancer cells and cause a significant decrease in cdk4 levels .

Biochemical Pathways

It is known that similar compounds can affect various pathways related to cell cycle regulation .

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .

Result of Action

Similar compounds have shown potent anticancer activities against human cancer cell lines .

Direcciones Futuras

The research on indole-3-isoxazole-5-carboxamide derivatives, including “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide”, is ongoing. These investigations reveal that the indole-isoxazole hybrid system has the potential for the development of novel anticancer agents . Further studies aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

Propiedades

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(20)13-7-8-16-21-13/h1-4,7-8,11H,5-6,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYQQPGNZLLWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)